2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate
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Overview
Description
2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate is a complex organic compound with a molecular formula of C21H31NO6 and a molecular weight of 393.474 g/mol . This compound is known for its unique structure, which includes a naphthalene core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate involves multiple steps. The process typically starts with the preparation of the naphthalene core, followed by the introduction of the hydroxypropoxy and amino groups. The final step involves acetylation to form the diacetate ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropoxy and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents. For example:
1,3-Naphthalenediol: This compound has hydroxyl groups at different positions on the naphthalene ring, leading to different chemical properties and reactivity.
2,3-Dihydroxynaphthalene: Similar to the compound but lacks the hydroxypropoxy and amino groups, resulting in different biological and chemical activities
Properties
CAS No. |
84742-92-7 |
---|---|
Molecular Formula |
C21H31NO6 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[3-acetyloxy-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H31NO6/c1-13(23)27-19-9-15-7-6-8-18(17(15)10-20(19)28-14(2)24)26-12-16(25)11-22-21(3,4)5/h6-8,16,19-20,22,25H,9-12H2,1-5H3 |
InChI Key |
RMEPOLDBANNDKX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2=C(CC1OC(=O)C)C(=CC=C2)OCC(CNC(C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CC2=C(CC1OC(=O)C)C(=CC=C2)OCC(CNC(C)(C)C)O |
Synonyms |
diacetylnadolol nadolol diacetate |
Origin of Product |
United States |
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